molecular formula C7H12N2 B3125451 5-methyl-1-propyl-1H-pyrazole CAS No. 32493-03-1

5-methyl-1-propyl-1H-pyrazole

Cat. No. B3125451
CAS RN: 32493-03-1
M. Wt: 124.18 g/mol
InChI Key: QSXMOLQKFYLQAJ-UHFFFAOYSA-N
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Description

5-Methyl-1-propyl-1H-pyrazole is a heterocyclic compound . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus, including 5-methyl-1-propyl-1H-pyrazole, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of 5-methyl-1-propyl-1H-pyrazole is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles, including 5-methyl-1-propyl-1H-pyrazole, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Structural and Spectral Studies

  • Structural Characterization : Research on derivatives of 5-methyl-1-propyl-1H-pyrazole, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, emphasizes detailed structural and spectral investigations. Using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, these studies provide insights into the molecular structure and electronic properties of pyrazole derivatives (Viveka et al., 2016).

Coordination Chemistry

  • Metal Complex Formation : Pyrazole-dicarboxylate acid derivatives, including compounds similar to 5-methyl-1-propyl-1H-pyrazole, have been synthesized for studying their coordination properties with metals like Cu, Co, and Zn. These studies provide valuable insights into the chelation properties and crystal structures of these complexes, contributing to the field of coordination chemistry (Radi et al., 2015).

Drug Discovery

  • Fragment-Based Lead Discovery : 5-methyl-1-propyl-1H-pyrazole has been identified as a fragment in the development of novel inhibitors for protein kinase B (PKB), a key enzyme in various biological processes. This research utilizes fragment-based screening techniques, highlighting the potential of pyrazole derivatives in drug discovery (Saxty et al., 2007).

Chemical Synthesis and Functionalization

  • Methylation Studies : Methylation of amino-methylthio-1H-pyrazole derivatives, closely related to 5-methyl-1-propyl-1H-pyrazole, has been explored to understand the reactivity of these compounds and their potential as building blocks in chemical synthesis (Ren et al., 2010).

Electromechanical and Chemical Properties

  • Interaction with Acetone and Pyrazole Esters : Studies on pyrazole ester derivatives reveal their unique interactions with molecules like acetone. These interactions, explored through NMR and cyclic voltammetric titration, demonstrate the potential of pyrazole derivatives in chemical sensing and stabilization applications (Tewari et al., 2014).

  • Lithium Ion Battery Electrolytes : Modified pyrazole derivatives, such as 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole, have been synthesized and evaluated for use in high voltage lithium ion batteries. This research explores the electrochemical stability and performance enhancement of battery electrolytes, underscoring the versatile applications of pyrazole derivatives in energy storage technologies (von Aspern et al., 2020).

Safety And Hazards

While specific safety and hazards information for 5-methyl-1-propyl-1H-pyrazole is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, wearing personal protective equipment, and avoiding ingestion and inhalation .

Future Directions

Pyrazoles, including 5-methyl-1-propyl-1H-pyrazole, have skyrocketed in popularity since the early 1990s due to their wide range of applications in various fields of science . Therefore, future research may continue to explore the synthesis techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

5-methyl-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-3-6-9-7(2)4-5-8-9/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXMOLQKFYLQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307405
Record name 5-Methyl-1-propyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-propyl-1H-pyrazole

CAS RN

32493-03-1
Record name 5-Methyl-1-propyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32493-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-propyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OS Attaryan, AA Sahakyan, RA Tamazyan… - Russian Journal of …, 2012 - Springer
… The anti configuration of 5-methyl-1propyl-1H-pyrazole-4-carbaldehyde oxime in crystal … Therefore, the structure of 5methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime (VIIc) was …
Number of citations: 1 link.springer.com
EJ Hennessy, V Oza, A Adam, K Byth… - Journal of Medicinal …, 2015 - ACS Publications
We report here a novel series of benzimidazole sulfonamides that act as antagonists of the S1P 1 receptor, identified by exploiting an understanding of the pharmacophore of a high …
Number of citations: 25 pubs.acs.org
LC Carmody, A Germain, D Barker… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
… (3-isopropoxyphenyl)(piperidin-3-yl)methanone (200 mg, 0.768 mmol) and 5-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (140 mg, 0.922 mmol) were added to a 25-mL flask with stir …
Number of citations: 7 www.ncbi.nlm.nih.gov

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